molecular formula C21H23ClFNO3 B2982802 (5-Chloro-2-methoxyphenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone CAS No. 1396844-48-6

(5-Chloro-2-methoxyphenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2982802
CAS No.: 1396844-48-6
M. Wt: 391.87
InChI Key: FZQODDLSOACIMP-UHFFFAOYSA-N
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Description

The compound (5-Chloro-2-methoxyphenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone is a piperidinyl methanone derivative characterized by two distinct aromatic moieties:

  • A 5-chloro-2-methoxyphenyl group (providing electron-withdrawing and electron-donating substituents).
  • A 4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl group (featuring a fluorinated benzyl ether substituent on the piperidine ring).

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO3/c1-26-20-7-4-17(22)12-19(20)21(25)24-10-8-16(9-11-24)14-27-13-15-2-5-18(23)6-3-15/h2-7,12,16H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQODDLSOACIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Piperidinyl/Piperazinyl Methanone Derivatives

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound C21H22ClFNO3 ~382.9 (calculated) 5-Chloro-2-methoxyphenyl; 4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl -
Compound 36 () C21H22Cl2F2N2O2 443.3 3-Chloro-4-fluorophenyl; 4-fluoro-piperidine with ethylamino linkage
Compound 11a-j () Varies (e.g., C20H18ClF3N3O3S) ~450–500 (estimated) Sulfonyl-piperazinyl; 6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl
Compound C23H26ClFN2O3S 488.98 (estimated) 5-Chloro-2-methylphenyl; 4-methoxy-3-(pyrrolidinylsulfonyl)phenyl
Compound C17H17ClNO5S 382.84 (estimated) 5-Chloro-2-methoxy-4-methylphenyl sulfonyl; furan-2-yl
Compound C24H25ClN4O2 444.94 (estimated) 5-Chloro-2-methoxyphenyl; 4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl
Compound C16H16ClFN2O2 322.76 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl; piperidin-1-yl
Key Observations:
  • Halogen Effects : The 5-chloro-2-methoxy substitution on the phenyl ring is shared with and compounds but contrasts with ’s 3-chloro-4-fluoro substitution, which may alter receptor-binding selectivity .
  • Ring Systems: Piperidine (target compound, ) vs. Piperazine’s additional nitrogen may increase solubility but reduce metabolic stability .
Key Observations:
  • Reductive Amination : employs this method for piperidine functionalization, suggesting the target compound’s synthesis may require similar steps .

Physicochemical and Pharmacokinetic Property Differences

Table 3: Estimated Physicochemical Properties

Compound Name/ID logP (Estimated) Polar Surface Area (Ų) Solubility (mg/mL)
Target Compound ~3.5 ~55 <0.1 (low)
Compound 36 () ~3.8 ~70 <0.1 (low)
Compound ~2.2 ~95 ~0.5 (moderate)
Compound ~2.8 ~85 ~0.3 (moderate)
Key Observations:
  • Lipophilicity : The target compound’s 4-fluorobenzyloxymethyl group confers higher logP (~3.5) compared to sulfonyl-containing analogs (e.g., : logP ~2.2), favoring membrane permeability .
  • Polar Surface Area : Piperazine-based compounds (e.g., ) exhibit higher polarity, reducing CNS penetration but improving aqueous solubility .

Implications for Bioactivity and Therapeutic Potential

  • Receptor Targeting : ’s compound acts as a 5-HT1A receptor-biased agonist , suggesting the target compound’s structural similarity may hint at serotonergic activity .
  • Metabolic Stability : The fluorobenzyl group in the target compound may resist oxidative metabolism better than sulfonyl () or furyl () groups .
  • Toxicity Risks : Substituents like trifluoromethyl () or isoxazolyl () may introduce hepatotoxicity concerns, whereas the target compound’s methoxy and chloro groups are generally well-tolerated .

Biological Activity

The compound (5-Chloro-2-methoxyphenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone , often referred to as a piperidinyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related case studies.

Chemical Structure

The compound can be described structurally as follows:

  • Core Structure : Piperidine ring substituted with a fluorobenzyl ether and a methanone moiety.
  • Functional Groups : Presence of chloro and methoxy substituents on the phenyl ring enhances its biological profile.

Biological Activity Overview

Recent studies have highlighted various biological activities attributed to this compound, particularly in the context of anticancer effects.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. Notable findings include:

  • In Vitro Cytotoxicity : The compound demonstrated an IC50 value of approximately 1.10 µM against human acute myeloid leukemia cells (MV4-11), indicating potent activity compared to standard chemotherapeutics like doxorubicin, which had an IC50 of 0.009 µM .
Cell LineIC50 (µM)Control (Doxorubicin) IC50 (µM)
MV4-111.100.009
A549 (Lung Cancer)4.21.3
MCF7 (Breast Cancer)37.21.4
HeLa (Cervical Cancer)34.31.3

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Cell Cycle Interruption : Studies have shown that the compound disrupts the cell cycle at the metaphase stage, leading to increased apoptosis in cancer cells.
  • Induction of Apoptosis : Enhanced liposomal volume in cancer cells has been observed, suggesting a mechanism involving apoptosis induction .

Case Studies

Several case studies have explored the efficacy and safety profiles of this compound:

  • Study on Human AML Cells : A detailed study reported that the compound not only inhibited cell growth but also led to increased apoptosis through mitochondrial pathways .
  • Combination Therapy Trials : In combination with other chemotherapeutic agents, this compound showed synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

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